1-(2-Fluoro-benzyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-benzyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and reactivity. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group. The combination of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-(2-Fluoro-benzyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-fluorobenzyl chloride with a pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-(2-Fluoro-benzyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to yield sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-benzyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification. Its ability to form stable covalent bonds with biological molecules makes it a useful tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of new drugs for various therapeutic areas.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-benzyl)-1H-pyrazole-4-sulfonyl chloride involves its ability to form covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can readily react with nucleophiles, leading to the formation of stable sulfonamide or sulfonate bonds. This reactivity is exploited in various applications, including enzyme inhibition and protein modification, where the compound can selectively modify specific amino acid residues in proteins.
Comparison with Similar Compounds
1-(2-Fluoro-benzyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
2-Fluorobenzoyl chloride: Both compounds contain a fluorobenzyl group, but 2-fluorobenzoyl chloride lacks the pyrazole ring and sulfonyl chloride group, making it less versatile in certain applications.
1-(2-Fluoro-benzyl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group, which affects its reactivity and applications.
1-(2-Fluoro-benzyl)-1H-pyrazole-4-sulfonamide: This derivative has a sulfonamide group instead of a sulfonyl chloride group, making it more stable and less reactive.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H8ClFN2O2S |
---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C10H8ClFN2O2S/c11-17(15,16)9-5-13-14(7-9)6-8-3-1-2-4-10(8)12/h1-5,7H,6H2 |
InChI Key |
ORPBFMRHMVGRRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.